Ethyl 3-oxo-2-(propanoylamino)butanoate
Description
Ethyl 3-oxo-2-(propanoylamino)butanoate is a keto-ester derivative characterized by a 3-oxobutanoate backbone substituted with a propanoylamino (-NHCOCH₂CH₃) group at the 2-position. These functionalities enable participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(propanoylamino)butanoate |
InChI |
InChI=1S/C9H15NO4/c1-4-7(12)10-8(6(3)11)9(13)14-5-2/h8H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
LSYZSIZGEZOGQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-phenylacetoacetate (Ethyl 3-oxo-2-phenylbutanoate)
Molecular Formula : C₁₂H₁₄O₃
Functional Groups : Keto (C=O), ester (COOEt), phenyl (C₆H₅).
Key Properties :
- Volatility: Higher volatility compared to bulkier analogs due to the absence of polar substituents (e.g., amides). Ethyl hexanoate (C₈H₁₆O₂), a simpler ester, is retained in chromatographic analyses until later washings, indicating moderate volatility .
- Applications : Precursor for phenylacetone synthesis, a regulated substance in amphetamine production. Its gas chromatography/mass spectrometry (GC/MS) profile is critical for forensic identification .
Comparison :
- Reactivity: The phenyl group directs electrophilic substitution, while the propanoylamino group may favor nucleophilic acyl substitution or cyclocondensation .
Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate
Molecular Formula : C₁₂H₁₄N₂O₃
Functional Groups : Keto (C=O), ester (COOEt), hydrazone (N-N=C).
Key Properties :
Comparison :
- Thermal Stability: Hydrazones are prone to decomposition under prolonged heating, whereas amides (propanoylamino) exhibit higher stability .
Methyl 2-Benzoylamino-3-oxobutanoate
Molecular Formula: C₁₂H₁₃NO₄ Functional Groups: Keto (C=O), ester (COOMe), benzoylamino (-NHCOC₆H₅). Key Properties:
Comparison :
3-Oxo-2-Phenylbutanamide
Molecular Formula: C₁₀H₁₁NO₂ Functional Groups: Keto (C=O), amide (CONH₂), phenyl (C₆H₅). Key Properties:
Comparison :
- The amide group reduces volatility and increases metabolic stability compared to ester-containing analogs.
- Synthetic Utility: Amides are less reactive toward nucleophiles than esters, requiring harsher conditions for transformations .
Data Table: Key Properties of Compared Compounds
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